4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)-pyridine hydrochloride is a synthetic organic compound characterized by the presence of a pyridine ring substituted with a pyrrolidine and an oxadiazole moiety. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is identified by the CAS number 1184979-18-7 and has been investigated for its pharmacological properties, particularly its interactions with specific receptors and enzymes .
This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. The oxadiazole ring structure contributes to the compound's potential as a pharmacological agent, while the pyridine and pyrrolidine rings enhance its chemical reactivity and binding capabilities .
The synthesis of 4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)-pyridine hydrochloride typically involves several key steps:
Various synthetic routes have been developed for creating 1,2,4-oxadiazole derivatives, including microwave-assisted reactions that offer high yields and reduced reaction times. These methods often utilize readily available starting materials and environmentally friendly solvents .
The molecular formula of 4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)-pyridine hydrochloride is C₁₁H₁₃ClN₄O. The compound features a complex structure with multiple functional groups that contribute to its chemical properties.
Key structural data includes:
The chemical reactivity of 4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)-pyridine hydrochloride can be attributed to its functional groups. The oxadiazole moiety may participate in various electrophilic and nucleophilic reactions due to its electron-withdrawing properties.
For instance, reactions involving this compound could include:
The mechanism of action for 4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)-pyridine hydrochloride is not fully elucidated but likely involves interactions with specific molecular targets such as receptors or enzymes. These interactions can modulate biological pathways leading to various pharmacological effects. Detailed studies are necessary to clarify these mechanisms further .
4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)-pyridine hydrochloride is classified as an irritant and should be handled with care. Its solid state at room temperature suggests stability under standard laboratory conditions.
The compound exhibits characteristics typical of heterocyclic compounds:
Relevant data regarding melting points or boiling points are not explicitly provided in current literature but can be determined through experimental analysis .
The potential applications of 4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)-pyridine hydrochloride span several fields:
1,2,4-Oxadiazoles serve as strategic bioisosteres for ester and amide functionalities, addressing inherent metabolic instability while preserving molecular geometry and electronic profiles. The oxadiazole ring exhibits bond length parameters (C-O: 1.36 Å, C-N: 1.30 Å) comparable to amide carbonyls (C=O: 1.24 Å, C-N: 1.36 Å), enabling mimicry of hydrogen-bonding patterns critical for target engagement [1] [6]. Crucially, the hydrolytic stability of the oxadiazole ring under physiological conditions (t₁/₂ > 24h in plasma vs. <1h for typical esters) circumvents rapid degradation, as validated in prodrug candidates like Pleconaril [1] [4]. This bioisosteric replacement enhances lipophilicity parameters (π-value: +0.65 vs. -0.55 for esters), improving membrane permeability without compromising solubility [6].
Table 1: Bioisosteric Equivalence Parameters
Property | 1,2,4-Oxadiazole | Amide Bond | Ester Bond |
---|---|---|---|
Bond Length (C-X) | C-O: 1.36Å; C-N: 1.30Å | C=O: 1.24Å; C-N: 1.36Å | C=O: 1.20Å; C-O: 1.34Å |
Hydrolytic Stability (t₁/₂) | >24 hours | 0.5-2 hours | <1 hour |
π-Lipophilicity | +0.65 | -1.50 | -0.55 |
Dipole Moment | 4.2-4.5 Debye | 3.7-4.1 Debye | 1.8-2.2 Debye |
The therapeutic journey of 1,2,4-oxadiazoles began with the 1884 synthesis by Tiemann and Krüger, but remained pharmacologically unexplored until the 1960s with the cough suppressant Oxolamine – the first FDA-approved oxadiazole drug [1] [4]. The 1990s marked a resurgence with Pleconaril (antiviral) exploiting the scaffold’s ribavirin-like RNA binding, followed by Ataluren (2014, Duchenne muscular dystrophy) targeting nonsense mutations [4] [6]. Natural products like Phidianidine A/B (2011) revealed endogenous oxadiazoles with nanomolar affinity for PTP1B and CXCR4 receptors, validating target diversity [1]. Over 15 years, publications on oxadiazole bioactivity doubled, culminating in 2020s multi-target agents for neurodegenerative diseases [8].
Table 2: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound | Therapeutic Area | Key Contribution |
---|---|---|---|
1884 | N/A | N/A | First synthesis by Tiemann & Krüger |
1960s | Oxolamine | Antitussive | First FDA-approved drug |
1990s | Fasiplon | Anxiolytic | Non-benzodiazepine GABA modulator |
2004 | Pleconaril | Antiviral | Picornavirus capsid binder |
2011 | Phidianidine A/B | Anticancer | Natural products with CXCR4/PTP1B affinity |
2014 | Ataluren | Genetic disorders | Nonsense mutation read-through agent |
2020s | MTDL derivatives | Alzheimer’s disease | Multi-target AChE/MAO-B inhibitors [8] |
The 1,2,4-oxadiazole scaffold confers three-dimensional binding versatility through:
Metabolically, the ring demonstrates resistance to esterases (0% degradation vs. 98% for esters) and CYP450 minimization (<10% involvement vs. >40% for analogous amides) due to its electron-deficient nitrogen atoms and absence of hydrolyzable bonds [6] [8]. This enables high oral bioavailability (>80% in murine models) and CNS penetration (brain/plasma ratio: 0.8-1.2) critical for neuroactive agents [8].
Table 3: Metabolic Stability Parameters
Parameter | 1,2,4-Oxadiazole Derivatives | Amide Analogs | Ester Analogs |
---|---|---|---|
Plasma Esterase Degradation | 0-5% over 6h | 10-25% | 85-98% |
CYP450 Metabolism Contribution | <10% | 30-45% | 40-60% |
Microsomal t₁/₂ (human) | >120 min | 40-60 min | 15-30 min |
Bioavailability (rat) | 80-95% | 40-55% | 10-25% |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0